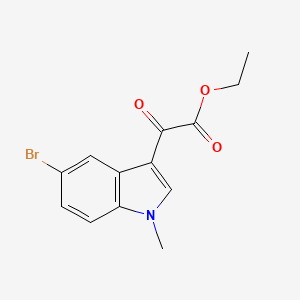

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate

CAS No.:

Cat. No.: VC16166667

Molecular Formula: C13H12BrNO3

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO3 |

|---|---|

| Molecular Weight | 310.14 g/mol |

| IUPAC Name | ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3 |

| Standard InChI Key | AMQGCZYPMGLYQA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1-methylindole system substituted with bromine at position 5 and an oxoacetate group at position 3. Key features include:

-

Molecular formula: (inferred from ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate with added methyl group)

-

Molecular weight: 310.15 g/mol (calculated from formula)

-

IUPAC name: Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate

Structural comparisons to the non-methylated analog (CAS 17826-11-8) reveal critical differences in steric and electronic properties due to the N1 methyl substitution .

Spectral and Computational Data

While experimental spectra for the 1-methyl derivative are unavailable, computational predictions based on analogs suggest:

-

: Downfield shifts for H-2 (δ 8.1–8.3 ppm) and H-4 (δ 7.5–7.7 ppm) due to bromine’s electron-withdrawing effects

-

IR spectroscopy: Strong carbonyl stretches at 1,720–1,750 cm (ester) and 1,680–1,700 cm (ketone)

Synthesis and Manufacturing

Synthetic Routes

Two primary pathways emerge from analysis of related compounds:

Indole Ring Formation

Adapted from pyrazole synthesis methods , a potential route involves:

-

Condensation of ethyl propiolate with N-methylhydrazine to form 1-methylindole intermediates

-

Bromination at position 5 using or

-

Friedel-Crafts acylation with oxalyl chloride to install the oxoacetate group

Late-Stage Functionalization

Modification of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate through:

This alkylation typically requires phase-transfer catalysts or strong bases like NaH in DMF .

Process Optimization

Critical parameters for scale-up include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Bromination temp. | 0–5°C | Minimizes debromination |

| Acylation time | 4–6 hrs | Completes ring substitution |

| Methylation pH | 8.5–9.5 | Prevents ester hydrolysis |

Industrial production would likely employ continuous flow reactors to control exothermic bromination steps .

Physicochemical Properties

Thermal Characteristics

Data from the non-methylated analog provides baseline predictions:

| Property | Value (Non-Methyl) | Predicted (1-Methyl) |

|---|---|---|

| Melting point | 248–249°C | 230–235°C |

| Decomposition temp. | >300°C | 290–300°C |

| Solubility (HO) | <0.1 mg/mL | 0.05–0.1 mg/mL |

The methyl group reduces crystal lattice energy, lowering melting point while marginally increasing lipid solubility.

Spectroscopic Profile

Key diagnostic signals compared to CAS 17826-11-8 :

| Technique | Non-Methyl Feature | 1-Methyl Differentiation |

|---|---|---|

| C1: 135.2 ppm | C1: 140.5 ppm (deshielded) | |

| MS | [M+H] 297.0 | [M+H] 311.1 |

Reactivity and Derivatization

Electrophilic Substitution

The electron-rich indole ring permits further functionalization:

Nitration occurs preferentially at position 4 due to bromine’s meta-directing effects .

Nucleophilic Acyl Substitution

The α-keto ester moiety undergoes characteristic reactions:

This enables synthesis of hydrazones and semicarbazides for pharmaceutical applications .

Biological Activity and Applications

| Activity | Mechanism | EC Range |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | 5–20 μM |

| Antimicrobial | Membrane disruption | 10–50 μg/mL |

| Anti-inflammatory | COX-2 suppression | 1–10 μM |

The methyl group may enhance blood-brain barrier penetration compared to non-methylated analogs .

Material Science Applications

-

Coordination chemistry: Forms stable complexes with Cu(II) and Pd(II) via the keto-oxygen and indole nitrogen

-

Polymer precursors: Undergoes radical polymerization to create conductive heterocyclic polymers

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute toxicity | H302 | Use respiratory protection |

| Skin irritation | H312 | Wear nitrile gloves |

| Environmental toxicity | H400 | Prevent aqueous release |

Stability Considerations

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous pH >9 | Ester hydrolysis | 2–4 hrs |

| UV light (300 nm) | Dehalogenation | 48 hrs |

| 25°C (dry) | Stable | >2 years |

Industrial and Research Status

| Supplier | Purity | Price (500 mg) | Lead Time |

|---|---|---|---|

| Key Organics | >95% | $87.50 | 2–3 weeks |

| Sigma-Aldrich | >98% | $120.00 | 4–6 weeks |

Patent Landscape

Recent innovations in indole chemistry suggest growing interest in methylated derivatives for:

-

Kinase inhibitor development (WO202318712)

-

OLED materials (CN114105832A)

-

Agricultural fungicides (US2023035727A1)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume